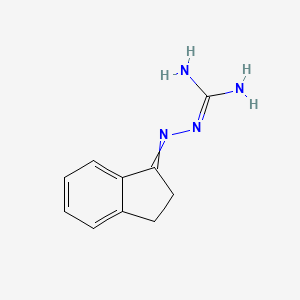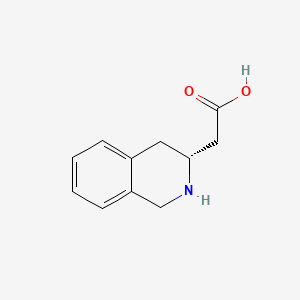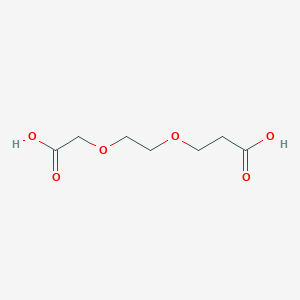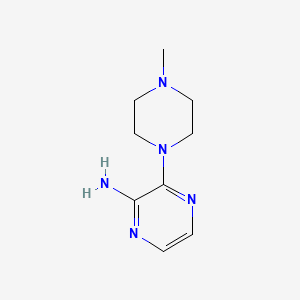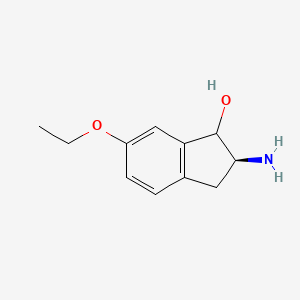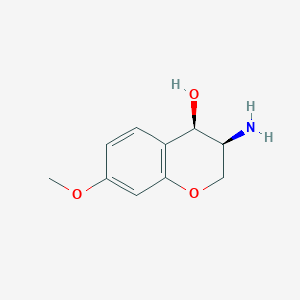
7-chloroquinazoline-4(1H)-thione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Chloroquinazoline-4(3H)-thione: is a heterocyclic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of a chlorine atom at the 7th position and a thione group at the 4th position of the quinazoline ring imparts unique chemical properties to this compound.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloroquinazoline-4(3H)-thione typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminobenzonitrile with carbon disulfide in the presence of a base, followed by chlorination. The reaction conditions often include:
Base: Sodium hydroxide or potassium hydroxide
Solvent: Ethanol or methanol
Temperature: Reflux conditions
The reaction proceeds through the formation of an intermediate, which then cyclizes to form the quinazoline ring with a thione group at the 4th position.
Industrial Production Methods
Industrial production of 7-Chloroquinazoline-4(3H)-thione may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and stringent control of reaction parameters to ensure high yield and purity.
化学反応の分析
Types of Reactions
7-Chloroquinazoline-4(3H)-thione undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction of the thione group to a thiol.
Substitution: Nucleophilic substitution reactions at the chlorine atom.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Amines, thiols, alcohols
Major Products
Oxidation: Formation of sulfoxides or sulfones
Reduction: Formation of thiol derivatives
Substitution: Formation of substituted quinazoline derivatives
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of novel materials and catalysts.
作用機序
The mechanism of action of 7-Chloroquinazoline-4(3H)-thione involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The thione group can form strong interactions with metal ions, which may be crucial for its biological activity. Additionally, the chlorine atom can participate in halogen bonding, further influencing its mechanism of action.
類似化合物との比較
Similar Compounds
Quinazoline-4(3H)-thione: Lacks the chlorine atom at the 7th position.
7-Chloroquinazoline: Lacks the thione group at the 4th position.
4(3H)-Quinazolinone: Contains a carbonyl group instead of a thione group.
Uniqueness
7-Chloroquinazoline-4(3H)-thione is unique due to the presence of both the chlorine atom and the thione group, which imparts distinct chemical and biological properties. This combination enhances its potential as a versatile compound in various scientific and industrial applications.
特性
CAS番号 |
6967-32-4 |
|---|---|
分子式 |
C8H5ClN2S |
分子量 |
196.66 g/mol |
IUPAC名 |
7-chloro-1H-quinazoline-4-thione |
InChI |
InChI=1S/C8H5ClN2S/c9-5-1-2-6-7(3-5)10-4-11-8(6)12/h1-4H,(H,10,11,12) |
InChIキー |
YOVNGYWYUZMMPG-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=C1Cl)NC=NC2=S |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


